molecular formula C8H8BrNO B1603648 2-Bromo-1-(6-methylpyridin-2-yl)ethanone CAS No. 88625-09-6

2-Bromo-1-(6-methylpyridin-2-yl)ethanone

Cat. No.: B1603648
CAS No.: 88625-09-6
M. Wt: 214.06 g/mol
InChI Key: UTOCGDHGZVWDAJ-UHFFFAOYSA-N
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Description

Significance of α-Halo Ketones in Synthetic Methodologies

α-Halo ketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent to a carbonyl group. This arrangement of functional groups results in two electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bearing the halogen. This dual reactivity makes α-halo ketones exceptionally useful synthons for the construction of a wide variety of organic molecules. They are particularly well-known as precursors for the synthesis of diverse heterocyclic compounds, including thiazoles, imidazoles, and furans, many of which are scaffolds for biologically active molecules. The presence of the halogen facilitates nucleophilic substitution reactions, while the ketone group can undergo a range of classic carbonyl chemistry reactions.

Importance of Pyridine (B92270) Derivatives in Chemical Synthesis

Pyridine, a six-membered aromatic heterocycle containing a nitrogen atom, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and agrochemicals. The nitrogen atom in the pyridine ring imparts distinct chemical properties, including basicity and the ability to coordinate with metal ions. Pyridine derivatives are not only important as final products but also as ligands in catalysis and as versatile intermediates in organic synthesis. The substitution pattern on the pyridine ring can be tailored to fine-tune the steric and electronic properties of the molecule, influencing its reactivity and biological activity.

Contextualization of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone within Contemporary Organic Research

This compound integrates the key reactive features of both α-bromoketones and pyridines. The methyl-substituted pyridine ring, combined with the α-bromo ketone moiety, makes this compound a valuable precursor in the synthesis of more complex molecules, particularly in the field of medicinal chemistry for the development of novel therapeutic agents. Its structure is designed for facile reaction with various nucleophiles to construct larger, more elaborate molecular frameworks, often leading to compounds with interesting pharmacological profiles.

Properties

IUPAC Name

2-bromo-1-(6-methylpyridin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c1-6-3-2-4-7(10-6)8(11)5-9/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTOCGDHGZVWDAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10600555
Record name 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88625-09-6
Record name 2-Bromo-1-(6-methylpyridin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10600555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Bromo 1 6 Methylpyridin 2 Yl Ethanone

Direct Bromination Approaches

The most common and direct method for the synthesis of 2-Bromo-1-(6-methylpyridin-2-yl)ethanone involves the α-bromination of a ketone precursor. This approach leverages the reactivity of the enol or enolate form of the ketone towards electrophilic bromine sources.

Bromination of 1-(6-Methylpyridin-2-yl)ethanone Precursors

The primary precursor for the direct synthesis of this compound is 1-(6-Methylpyridin-2-yl)ethanone, also known as 2-acetyl-6-methylpyridine. A common method for this transformation involves treating 1-(6-methylpyridin-2-yl)ethanone with bromine in a suitable solvent, such as acetic acid. ub.edu This reaction proceeds through an acid-catalyzed enolization of the ketone, followed by the electrophilic attack of bromine on the enol double bond to yield the α-brominated product.

The general reaction is as follows:

This method is a standard procedure for the α-halogenation of ketones and is widely applicable. ub.edu

Optimization of Bromination Reagents and Reaction Conditions

The efficiency and selectivity of the bromination of 1-(6-methylpyridin-2-yl)ethanone can be influenced by the choice of brominating agent and the reaction conditions. While molecular bromine (Br₂) is a common reagent, other sources of electrophilic bromine can also be employed. These include N-bromosuccinimide (NBS), which is often used for its milder reaction profile and ease of handling. organic-chemistry.org The use of a catalyst, such as a Brønsted or Lewis acid, can accelerate the reaction by promoting the formation of the enol intermediate. organic-chemistry.org

The choice of solvent is also critical. Acetic acid is frequently used as it can act as both a solvent and an acid catalyst. ub.educhemicalbook.com Other solvents, such as dioxane, have also been reported for the bromination of related aryl ketones. organic-chemistry.org Temperature control is important to manage the reaction rate and minimize the formation of side products.

Brominating ReagentTypical ConditionsAdvantagesDisadvantages
Bromine (Br₂)Acetic acid, room temperature or gentle heatingReadily available, cost-effectiveCorrosive, hazardous to handle, can lead to over-bromination
N-Bromosuccinimide (NBS)Radical initiator (e.g., AIBN) or light, CCl₄ or CH₂Cl₂Milder, easier to handle, often more selectiveMore expensive than Br₂, requires initiation
Pyridinium (B92312) TribromideVarious solvents (e.g., THF, acetic acid)Solid reagent, easier to handle than Br₂Higher molecular weight, may require specific conditions
Copper(II) Bromide (CuBr₂)Reflux in solvents like chloroform/ethyl acetateCan offer good selectivityRequires stoichiometric amounts, metal waste

Regio- and Chemoselectivity in α-Bromination

A key consideration in the bromination of 1-(6-methylpyridin-2-yl)ethanone is the potential for competing reactions. The desired reaction is the selective bromination at the α-carbon of the acetyl group. However, other positions on the molecule could potentially react.

The pyridine (B92270) ring is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen atom. However, under harsh conditions, bromination of the pyridine ring could occur. More likely is the potential for bromination of the methyl group at the 6-position of the pyridine ring, which can proceed via a radical mechanism, especially if radical initiators or high temperatures are used.

To favor α-bromination of the ketone, reaction conditions are typically chosen to promote the formation of the enol or enolate. Acid catalysis, for instance, specifically facilitates the formation of the enol, which then directs the electrophilic attack of bromine to the α-carbon. chemicalbook.com The use of milder brominating agents at controlled temperatures can also help to minimize side reactions. The regioselectivity of bromination of unsymmetrical ketones is a well-studied area, and in the case of methyl ketones, bromination generally occurs at the methyl group under kinetic control. organic-chemistry.org

Alternative Synthetic Routes to α-Bromo Ketones Bearing Pyridine Moieties

While direct bromination is a primary method, alternative strategies can offer advantages in terms of starting material availability, reaction efficiency, and functional group tolerance.

One-Pot Strategies for α-Bromoketone Synthesis

One-pot syntheses provide an efficient approach to α-bromo ketones by combining multiple reaction steps in a single procedure without the isolation of intermediates. For instance, α-amino ketones can be synthesized in a one-pot reaction from benzylic secondary alcohols using N-bromosuccinimide, which proceeds through an in-situ generated α-bromo ketone intermediate. google.com While not a direct synthesis of the target compound, this illustrates a potential one-pot strategy starting from a suitable alcohol precursor.

Another one-pot approach involves the reaction of acetophenone (B1666503), [Bmim]Br₃, and 2-aminopyridine (B139424) under solvent-free conditions to produce 2-phenylimidazo[1,2-α]pyridines. researchgate.netnih.gov This reaction proceeds via the in-situ formation of an α-bromoacetophenone intermediate. Adapting this methodology to 1-(6-methylpyridin-2-yl)ethanone could provide a one-pot route to related heterocyclic structures, highlighting the synthetic utility of in-situ generated α-bromo pyridyl ketones.

Functional Group Interconversion Pathways

Functional group interconversion (FGI) offers another synthetic avenue. This can involve transforming a different functional group into the desired α-bromo ketone. For example, an α-hydroxy ketone could be converted to the corresponding α-bromo ketone using a suitable brominating agent. ub.edu

Another potential FGI pathway could involve the synthesis of a suitably substituted pyridine derivative followed by the introduction of the α-bromoacetyl group. For instance, a patent describes the synthesis of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone from 1-(6-methylpyridin-3-yl)ethanone and 4-bromophenyl-methyl sulfone. google.com While this is not a direct synthesis of the target compound, it demonstrates the feasibility of constructing complex ketones from pyridyl precursors, a strategy that could be adapted.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles into the synthesis of this compound is crucial for developing environmentally benign and sustainable processes. Traditional methods for the synthesis of α-bromoketones often involve the use of hazardous reagents and solvents. However, contemporary research focuses on aligning synthetic protocols with the twelve principles of green chemistry to enhance safety and efficiency.

A common route to this compound involves the bromination of its precursor, 1-(6-methylpyridin-2-yl)ethanone. Greener approaches to this transformation aim to replace hazardous brominating agents like elemental bromine with safer alternatives. For instance, the use of N-bromosuccinimide (NBS) is considered a more convenient and less hazardous option for laboratory-scale synthesis. acs.org Another green alternative is the use of a bromide/bromate couple as a nonhazardous brominating agent. researchgate.net

The choice of solvent is another critical aspect of green synthesis. Traditional solvents such as carbon tetrachloride are being replaced by less toxic and more environmentally friendly options. blogspot.com Water has been explored as a green solvent for the synthesis of α-bromoketones, which can significantly reduce the environmental impact of the process. google.com The use of ionic liquids has also been investigated as a greener alternative to conventional organic solvents in ketone halogenation, often leading to enhanced yields and simplified procedures. wikipedia.org

Furthermore, the development of catalytic methods for bromination aligns with the principles of green chemistry. Catalytic approaches can reduce the amount of reagents required and minimize waste generation. For example, the use of a triphenylphosphine (B44618) oxide catalyst in the reductive halogenation of α,β-unsaturated ketones has been reported. organic-chemistry.org

To quantitatively assess the "greenness" of different synthetic routes, metrics such as atom economy and E-factor (Environmental factor) are employed. Atom economy measures the efficiency of a reaction in converting reactants to the desired product, while the E-factor quantifies the amount of waste generated per unit of product.

Synthetic ApproachBrominating AgentSolventKey Green Chemistry Principles Addressed
Traditional MethodElemental Bromine (Br₂)Acetic Acid/Carbon Tetrachloride-
Greener Alternative 1N-Bromosuccinimide (NBS)Aqueous media or greener organic solventsSafer Reagents, Use of Safer Solvents. acs.orgwikipedia.org
Greener Alternative 2Bromide/Bromate CoupleWaterUse of Safer Solvents, Prevention of Waste. researchgate.netgoogle.com
Catalytic MethodVarious (e.g., NBS)VariesCatalysis, Atom Economy. organic-chemistry.org

Scale-Up Synthesis Considerations and Challenges

The transition from laboratory-scale synthesis to industrial production of this compound presents a unique set of challenges and considerations. Key areas of focus include reaction safety, process optimization, cost-effectiveness, and regulatory compliance.

One of the primary challenges in scaling up the bromination of 1-(6-methylpyridin-2-yl)ethanone is managing the exothermic nature of the reaction. The use of elemental bromine, in particular, is unfavorable on a larger scale due to its high vapor pressure and associated safety issues. acs.org The generation of hydrogen bromide (HBr) as a byproduct can also pose challenges for equipment corrosion and waste disposal.

Continuous flow chemistry offers a promising solution to many of the challenges associated with scaling up bromination reactions. akjournals.comresearchgate.net Flow reactors provide superior heat and mass transfer, enabling better control over reaction temperature and minimizing the risk of thermal runaways. acs.org This technology also allows for the safe handling of hazardous reagents by minimizing the reaction volume at any given time. The optimization of parameters such as temperature, residence time, and molar ratios of reactants is crucial for achieving high yields and selectivity in a continuous flow system. akjournals.com

The choice of raw materials is another critical factor in scale-up. While NBS is a convenient reagent for lab synthesis, its atom economy and cost may be less favorable for large-scale production compared to other bromine sources like 1,3-dibromo-5,5-dimethylhydantoin, which has a higher percentage of transferable bromine. acs.orgblogspot.com

The functionalization of pyridine derivatives can be inherently challenging due to the electron-deficient nature of the pyridine ring. researchgate.net This can necessitate harsh reaction conditions that are not ideal for industrial-scale operations. acs.org Therefore, the development of milder and more efficient catalytic systems is an important consideration for the large-scale synthesis of pyridine-containing compounds. numberanalytics.com

ChallengeMitigation StrategyKey Considerations
Exothermic Reaction and Thermal RunawayImplementation of continuous flow reactors, careful control of reagent addition. acs.orgakjournals.comReactor design, heat exchange capacity.
Handling of Hazardous Reagents (e.g., Br₂)Use of safer brominating agents (e.g., NBS, 1,3-dibromo-5,5-dimethylhydantoin), in-situ generation of bromine. acs.orgblogspot.comReagent cost, atom economy, and handling protocols.
Byproduct Management (e.g., HBr)Scrubbing systems, development of reactions that consume the byproduct. nih.govWaste treatment costs, potential for byproduct valorization.
Process Optimization for High Yield and PurityDesign of Experiments (DoE) to optimize reaction parameters (temperature, concentration, stoichiometry).Analytical methods for reaction monitoring, purification techniques.
Challenges in Pyridine FunctionalizationDevelopment of efficient catalytic systems, use of milder reaction conditions. acs.orgnumberanalytics.comCatalyst cost and recyclability, reaction selectivity.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 1 6 Methylpyridin 2 Yl Ethanone

Nucleophilic Substitution Reactions at the α-Brominated Carbon Center

The carbon atom alpha to the carbonyl group is rendered significantly electrophilic by both the inductive effect of the adjacent bromine atom and the electron-withdrawing nature of the ketone. This makes it a prime target for nucleophilic attack, leading to the displacement of the bromide ion. These reactions are of great synthetic importance, allowing for the introduction of a variety of functional groups at this position.

Reaction with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides)

2-Bromo-1-(6-methylpyridin-2-yl)ethanone readily undergoes nucleophilic substitution with a wide range of nucleophiles. The general mechanism for these reactions is typically a bimolecular nucleophilic substitution (SN2). 3wpharm.com The carbonyl group, through its electron-withdrawing effect, enhances the reactivity of the α-carbon towards nucleophiles. 3wpharm.com

Amines: The reaction with primary and secondary amines is a common method for the synthesis of α-amino ketones, which are valuable precursors for various nitrogen-containing heterocycles. For instance, the reaction with a primary amine would yield a secondary α-amino ketone. These reactions are often carried out in the presence of a non-nucleophilic base to neutralize the hydrogen bromide formed. The resulting α-amino ketones can then be used in cyclization reactions, such as the synthesis of imidazo[1,2-a]pyridines. acs.orgorganic-chemistry.orgnih.gov

Thiols: Thiol nucleophiles, typically in the form of their corresponding thiolates, react efficiently with α-bromo ketones to form α-thio ketones. These reactions are generally fast due to the high nucleophilicity of sulfur.

Alkoxides: Alkoxides, being strong bases, can react with α-bromo ketones in two competing pathways: nucleophilic substitution to give α-alkoxy ketones, and base-induced elimination or rearrangement. A common reaction with alkoxides is the Favorskii rearrangement, which leads to the formation of carboxylic acid derivatives after ring opening of a cyclopropanone (B1606653) intermediate. cymitquimica.comnih.govsigmaaldrich.com The outcome of the reaction is highly dependent on the substrate structure and reaction conditions.

Table 1: Representative Nucleophilic Substitution Reactions of α-Bromo Ketones

NucleophileProduct TypeGeneral Reaction Conditions
Primary/Secondary Amineα-Amino KetoneInert solvent (e.g., ethanol, DMF), often with a non-nucleophilic base
Thiol/Thiolateα-Thio KetonePolar solvent (e.g., ethanol, acetone)
Alkoxideα-Alkoxy Ketone or Favorskii Rearrangement ProductAlcoholic solvent corresponding to the alkoxide

Kinetics and Thermodynamics of Substitution Processes

The kinetics of nucleophilic substitution at the α-carbon of this compound are expected to follow a second-order rate law, characteristic of an SN2 mechanism. The rate of reaction would be dependent on the concentration of both the α-bromo ketone and the nucleophile. 3wpharm.com The reactivity of α-halo ketones in SN2 reactions is significantly higher than that of corresponding alkyl halides due to the electronic influence of the adjacent carbonyl group. 3wpharm.com

Thermodynamically, these substitution reactions are generally favorable, driven by the formation of a more stable product where the bromine atom is replaced by a more strongly bonded nucleophile. The precise thermodynamic parameters would, of course, depend on the specific nucleophile and solvent system employed.

Reactivity of the Carbonyl Moiety

The carbonyl group in this compound is a key reactive site, susceptible to both reduction and oxidation, leading to a variety of functionalized products.

Reduction Pathways of the Ketone Functionality

The ketone functionality can be selectively reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent. youtube.com This reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon. Given the presence of the α-bromo substituent, care must be taken to choose a reducing agent that does not also effect dehalogenation. The product of this reduction would be 2-bromo-1-(6-methylpyridin-2-yl)ethanol.

Reductive dehalogenation can also occur, leading to the formation of the parent ketone, 1-(6-methylpyridin-2-yl)ethanone. This can be achieved using various reducing agents, often involving metal-based reagents that can form enolates. nih.gov

Oxidation Reactions and Derived Products

The oxidation of the ketone moiety is less common but can be achieved under specific conditions. One potential oxidation pathway involves the Baeyer-Villiger oxidation, where a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) is used to convert the ketone into an ester. mdpi.commasterorganicchemistry.comorganic-chemistry.org The migratory aptitude of the adjacent groups would determine the structure of the resulting ester.

Transformations Involving the Pyridine (B92270) Nitrogen

The nitrogen atom of the pyridine ring in this compound retains its basic character and can participate in several characteristic reactions.

One of the most fundamental reactions is N-protonation in the presence of an acid. This can influence the reactivity of the entire molecule by altering its electronic properties.

Furthermore, the pyridine nitrogen can be quaternized by reaction with an alkylating agent. This would lead to the formation of a pyridinium (B92312) salt. The quaternization would further increase the electron-withdrawing nature of the pyridine ring, potentially affecting the reactivity of the other functional groups.

The pyridine nitrogen can also be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide or peroxy acids. This transformation modifies the electronic character of the pyridine ring, making it more susceptible to certain types of substitution reactions.

Lewis Basicity and Complexation Studies.

The chemical behavior of this compound is significantly influenced by the presence of the pyridine ring, which imparts Lewis basicity to the molecule. The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, which is available for donation to a Lewis acid without disrupting the aromatic π-system. wikipedia.org This inherent basicity allows the compound to act as a ligand in the formation of metal complexes.

While specific studies on the complexation of this compound are not extensively documented in publicly available literature, the coordination chemistry of structurally similar 2-acylpyridine derivatives provides valuable insights. For instance, 2-acetylpyridine (B122185) and its derivatives are known to act as bidentate or tridentate ligands, coordinating with metal ions through both the pyridine nitrogen and the carbonyl oxygen. nih.govnih.gov In the case of this compound, it is plausible that it would coordinate to metal centers in a similar bidentate fashion, utilizing the pyridine nitrogen and the carbonyl oxygen as the donor atoms. The presence of the bromine atom and the methyl group on the pyridine ring could introduce steric and electronic effects that influence the stability and geometry of the resulting metal complexes.

The formation of such complexes can be represented by the general reaction scheme below:

Where M^n+ is a metal ion, L is the this compound ligand, and x is the number of ligands coordinated to the metal center. The stability and properties of these potential complexes would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The study of such complexes is an active area of research, particularly due to their potential applications in catalysis and materials science. nih.gov

Table 1: Potential Coordination Modes of this compound

Coordination ModeDonor Atoms InvolvedPotential Metal Ions
MonodentatePyridine NitrogenVarious transition metals
BidentatePyridine Nitrogen, Carbonyl OxygenVarious transition metals

N-Oxidation Reactions.

The nitrogen atom of the pyridine ring in this compound is susceptible to oxidation, leading to the formation of the corresponding N-oxide. This reaction is a common transformation for pyridine and its derivatives and is typically achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid. wikipedia.org The oxidation converts the basic nitrogen into a formally positive-charged center with an oxygen atom bearing a negative charge.

The thermal stability of the resulting N-oxide would also be a factor to consider, as studies on related compounds like 2-methylpyridine (B31789) N-oxide have shown that they can undergo decomposition at elevated temperatures. researchgate.net The N-oxidation of alkylpyridines is an industrially relevant reaction, though it can present safety challenges due to the potential for thermal runaway. tamu.edu

Table 2: Common Reagents for N-Oxidation of Pyridines

ReagentTypical Reaction Conditions
meta-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane, 0 °C to room temperature
Peracetic acidAcetic acid, room temperature
Hydrogen peroxide/Acetic acidAcetic acid, elevated temperatures

Advanced Mechanistic Studies of this compound Reactivity

Reaction Pathway Elucidation.

A significant aspect of the reactivity of this compound is its role as a key precursor in the synthesis of fused heterocyclic systems, most notably imidazo[1,2-a]pyridines. researchgate.netmdpi.comorganic-chemistry.orgnih.gov The generally accepted mechanism for this transformation involves a sequence of nucleophilic substitution and intramolecular cyclization.

The reaction is typically initiated by the nucleophilic attack of the nitrogen atom of an aminopyridine on the electrophilic carbon of the bromoacetyl group of this compound. This step proceeds via a bimolecular nucleophilic substitution (S_N2) mechanism, resulting in the displacement of the bromide ion and the formation of a pyridinium salt intermediate.

The reaction pathway can be summarized as follows:

Nucleophilic Substitution (S_N2): The nitrogen of an aminopyridine attacks the α-carbon of the ketone, displacing the bromide.

Intramolecular Cyclization: The amino group of the appended pyridine attacks the carbonyl carbon.

Dehydration: Elimination of a water molecule to form the final aromatic product.

Computational studies on similar systems, such as the synthesis of imidazo[1,2-a]pyrimidine (B1208166) derivatives, support this type of mechanistic pathway. nih.gov

Transition State Analysis.

The key bond-forming and bond-breaking steps in the reactions of this compound can be further understood through the analysis of their transition states. For the initial S_N2 reaction, which is often the rate-determining step in the synthesis of imidazo[1,2-a]pyridines, the transition state involves a pentacoordinate carbon atom. wikipedia.orglibretexts.org

In this transition state, the incoming nucleophile (the aminopyridine nitrogen) and the leaving group (the bromide ion) are both partially bonded to the α-carbon of the ketone. The geometry around this carbon atom is trigonal bipyramidal, with the nucleophile and the leaving group occupying the apical positions, approximately 180° from each other. masterorganicchemistry.com The remaining three substituents on the carbon lie in the equatorial plane.

The energy of this transition state, and thus the rate of the reaction, is influenced by several factors:

Steric Hindrance: Increased steric bulk around the electrophilic carbon can raise the energy of the transition state and slow down the reaction.

Electronic Effects: The presence of the adjacent carbonyl group can stabilize the transition state through delocalization of electron density.

Solvent Effects: Polar aprotic solvents are generally favored for S_N2 reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

While specific transition state calculations for reactions involving this compound are not widely reported, analogies can be drawn from general studies of S_N2 reactions and computational analyses of related heterocyclic syntheses. nih.govyoutube.com These studies provide a theoretical framework for understanding the energetics and geometries of the transient species involved in the chemical transformations of this compound.

As a Versatile Building Block for Heterocyclic Chemistry

The reactivity of the α-bromo ketone functional group makes this compound an important starting material for the synthesis of various heterocyclic compounds. vulcanchem.com The presence of the electrophilic carbon adjacent to the carbonyl group and the leaving group (bromide) facilitates nucleophilic substitution reactions, which are central to the construction of many heterocyclic rings.

This compound is a key substrate for the synthesis of imidazole (B134444) derivatives and other related nitrogen-containing heterocycles. vulcanchem.comnih.gov The general synthetic strategy involves the reaction of the α-bromo ketone with a source of two nitrogen atoms, typically an amidine or a related compound.

One common method is the Hantzsch synthesis, where the α-haloketone reacts with an amidine to form the imidazole ring. This approach is widely used for the preparation of a variety of substituted imidazoles. nih.gov Another important application is in the synthesis of fused heterocyclic systems like imidazo[1,2-a]pyridines. For instance, the reaction of an aminopyridine with an α-haloketone, such as this compound, leads to the formation of the imidazo[1,2-a]pyridine (B132010) core structure. google.com This reaction proceeds through an initial N-alkylation of the aminopyridine followed by an intramolecular cyclization.

The synthesis of benzimidazole (B57391) derivatives has also been reported using this building block. For example, its reaction with 2-chlorobenzimidazole (B1347102) can yield 1-[2-(6-methylpyrid-2-yl)-2-oxoethyl]-2-chlorobenzimidazole, an intermediate for further synthetic modifications. vulcanchem.com

The versatility of this compound extends to the synthesis of other five-membered heterocycles, including oxazoles and thiazoles. vulcanchem.com

The formation of thiazoles is typically achieved through the Hantzsch thiazole (B1198619) synthesis, which involves the condensation of an α-haloketone with a thioamide. nih.govnih.gov In this reaction, this compound would react with a thioamide, such as thioacetamide, to yield a 2,4-disubstituted thiazole. The reaction proceeds via the formation of a hemithioketal intermediate, which then cyclizes and dehydrates to form the aromatic thiazole ring.

Similarly, oxazoles can be synthesized from α-bromo ketones through various methods. One approach is the Robinson-Gabriel synthesis, where an α-acylamino ketone is cyclized and dehydrated. An alternative is the reaction of the α-bromo ketone with an amide. researchgate.netresearchgate.net For example, the reaction of this compound with a primary amide in the presence of a suitable base and a dehydrating agent would lead to the formation of a substituted oxazole.

HeterocycleGeneral ReactantSynthetic Method
ImidazoleAmidineHantzsch Synthesis
Imidazo[1,2-a]pyridineAminopyridineN-alkylation and cyclization
ThiazoleThioamideHantzsch Thiazole Synthesis
OxazoleAmideRobinson-Gabriel or related syntheses

Table 2: Synthesis of Heterocycles from this compound.

Role in the Construction of Complex Molecular Architectures

Beyond the synthesis of simple heterocycles, this compound serves as a crucial component in the assembly of more complex molecular structures. vulcanchem.com

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the formation of complex molecules in a single step from three or more starting materials. The reactivity of this compound makes it a suitable candidate for use in such reactions.

For instance, a one-pot, three-component reaction for the synthesis of novel thiazole derivatives has been reported, which utilizes an α-haloketone as one of the key components. nih.gov While this specific study did not use this compound, the methodology is applicable. In such a reaction, the α-bromo ketone could react with a thiosemicarbazone and another component to generate a highly functionalized thiazole derivative in a convergent and efficient manner. nih.gov The development of MCRs involving this building block is an active area of research, aiming to create diverse molecular scaffolds for various applications. rsc.org

The synthesis of complex natural products and other target molecules often involves the use of versatile building blocks that can be elaborated into the desired structure. While specific examples of the use of this compound in completed total syntheses are not extensively documented in the provided search results, its role as a precursor to highly functionalized heterocyclic systems suggests its potential as an intermediate in such endeavors. The heterocyclic moieties that can be synthesized from this compound are present in numerous biologically active natural products.

Utilization in Ligand Design and Coordination Chemistry

The pyridine nitrogen and the potential for introducing other donor atoms through reactions at the α-bromo ketone position make this compound a valuable starting material for the synthesis of ligands for coordination chemistry. pressbooks.pub The resulting ligands can form stable complexes with a variety of metal ions.

The synthesis of ligands often involves the reaction of the α-bromo ketone with a molecule containing a donor atom, such as a primary or secondary amine, to introduce additional coordination sites. For example, reaction with an amine can lead to the formation of an α-amino ketone, which can act as a bidentate N,O-donor ligand. Further modification of the amino group or the pyridine ring can lead to the creation of polydentate ligands capable of forming chelate complexes with metal ions. scirp.orggeorgiasouthern.edu

The design of these ligands can be tailored to achieve specific coordination geometries and electronic properties in the resulting metal complexes. uni-wuerzburg.de These complexes have potential applications in catalysis, materials science, and bioinorganic chemistry. wordpress.com

Ligand TypeSynthetic ApproachPotential Coordination
Bidentate (N,N)Reaction with an aminopyridine followed by cyclizationForms a chelate with a metal ion through two nitrogen atoms
Bidentate (N,O)Reaction with an amine to form an α-amino ketoneCoordinates to a metal via the pyridine nitrogen and the carbonyl oxygen
PolydentateFurther functionalization of the initial productCan encapsulate a metal ion, leading to stable complexes

Table 3: Ligand Design Strategies using this compound.

Precursors for N-Donor Ligands

The compound is a pivotal starting material for the synthesis of a wide array of N-donor ligands, which are crucial in coordination chemistry. The ketone functionality is readily condensed with primary amines to form iminopyridine ligands, a class of bidentate N,N-donor ligands. The nitrogen atoms of the pyridine ring and the newly formed imine bond can chelate to a metal center.

Furthermore, the reactive bromoacetyl group allows for facile reaction with various nucleophiles, enabling the construction of multidentate ligands. For instance, reaction with polyamines can lead to the formation of tripod-like or scaffolded ligands. Research into synthesizing tren-based scaffolded ligands has utilized similar bromopyridine derivatives, reacting them with tris(2-aminoethyl)amine (B1216632) (tren) to create complex structures designed to stabilize metal chains. georgiasouthern.edugeorgiasouthern.edu This approach highlights a pathway where this compound could be used to generate sophisticated ligand architectures. The modification of pyridine rings is a common strategy to tune the donor strength and steric properties of the resulting ligands. science.gov

Table 1: Examples of N-Donor Ligand Types Synthesizable from this compound

Ligand Type Description Synthetic Reaction Potential Application
Iminopyridine Bidentate (N,N) ligands. Condensation of the ketone with a primary amine. Catalysis, coordination polymers.
Aminopyridine Bidentate (N,N) ligands. Reductive amination of the ketone. Metal complex synthesis.
Terpyridine Analogues Tridentate (N,N,N) ligands. Multi-step synthesis involving condensation and cyclization reactions. Luminescent materials, catalysis. rsc.org
Scaffolded Ligands Polydentate ligands with a central scaffold. Reaction with polyamines like tris(2-aminoethyl)amine (tren). Stabilization of multi-metallic complexes. georgiasouthern.edu

Synthesis of Organometallic Complexes for Catalysis

Ligands derived from this compound are instrumental in forming organometallic complexes with significant catalytic activity. Once synthesized, these N-donor ligands can coordinate with a variety of transition metals, including iron, cobalt, and copper, to create catalytically active species. researchgate.netwiley-vch.de

Iron and cobalt complexes bearing iminopyridyl-based ligands have been developed and investigated for their performance in polymerization catalysis. researchgate.net The steric and electronic environment around the metal center, which dictates the catalytic activity, can be precisely controlled by modifying the ligand structure originating from the ketone precursor. For example, changing the substituents on the amine used for condensation directly alters the properties of the final catalyst.

Iron complexes are of particular interest due to the metal's abundance and low toxicity. wiley-vch.de The synthesis of iron(II) complexes with pyridine-containing ligands has been extensively studied for applications in C-C bond formation and other organic transformations. nih.govnih.gov Similarly, copper(II) complexes incorporating pyridine-based ligands have shown promise in various catalytic and biological applications. rsc.orgresearchgate.net The versatility of this compound allows for the creation of ligands that stabilize different oxidation states and coordination geometries of these metals, which is key to designing efficient catalysts. science.gov

Table 2: Research Findings on Related Organometallic Complexes for Catalysis

Metal Center Ligand Type Catalytic Application Research Summary Reference
Iron(II) Iminopyridyl Isoprene (B109036) Polymerization Complexes were developed to investigate their catalytic performance in isoprene polymerization. researchgate.net
Iron(II) Bisphosphine C-C Bond Formation Iron bisphosphine complexes are of interest for their ability to catalyze C-C bond-forming reactions. nih.gov
Iron Various General Organic Synthesis Iron catalysis has seen a renaissance, with applications in cross-coupling, cycloadditions, and isomerizations. wiley-vch.de
Copper(II) Diimine/Triimine DNA Cleavage Mixed ligand copper(II) complexes were synthesized and shown to interact with and cleave DNA. rsc.org

Precursor for Advanced Chemical Materials and Probes

Beyond traditional catalysis, this compound serves as a key intermediate in the development of sophisticated molecules for chemical biology and materials science.

Synthesis of Molecular Probes for Chemical Biology Studies

The α-bromoacetyl group is a well-established reactive functional group for bioconjugation. It acts as an electrophilic handle that can readily form a stable covalent bond with nucleophilic residues on biomolecules, such as the thiol group of cysteine in proteins or the amine groups in other biological macromolecules. This reactivity makes this compound a valuable precursor for creating molecular probes.

By attaching this pyridyl ketone moiety to a reporter group (e.g., a fluorophore) or a targeting ligand, researchers can design probes for studying biological processes. smolecule.com The pyridine unit itself can be an integral part of the functional system, for example, by acting as a ligand to bind metal ions, which can then be detected or used for imaging. The synthesis of platinum(II) terpyridine complexes, which can be built from pyridyl precursors, for DNA and carbohydrate binding studies exemplifies this approach. rsc.org Analogous bromoethanone derivatives of other heterocycles, like quinoxaline, are also used as intermediates to synthesize pharmacologically active compounds and probes to investigate cellular processes. evitachem.com

Development of Functional Materials

The incorporation of the 2-(6-methylpicolinoyl)methyl unit into larger molecular frameworks or polymers is a strategy for creating functional materials with tailored electronic, optical, or electrochemical properties. The pyridine ring is a common component in ligands used for luminescent metal complexes. For instance, terdentate ligands derived from substituted pyridines have been used to create highly efficient phosphorescent platinum(II) complexes. nih.gov The photophysical properties of these materials can be tuned by altering the ligand structure, a process for which this compound is a suitable starting point.

Furthermore, conjugated systems containing nitrogen heterocycles are of great interest in materials science for applications such as organic semiconductors. evitachem.com The ability to functionalize the pyridine ring and the ketone group allows for the systematic construction of complex π-conjugated systems. The synthesis of [Ni(Salen)]-type complexes, which can be prepared through condensation reactions similar to those involving ketones, has been explored for creating high-energy materials for electrochemical power sources, indicating another potential avenue for materials derived from this precursor. mdpi.com

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone technique for the structural elucidation of this compound and its derivatives in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus, allowing for the unambiguous assignment of the molecular framework.

In the ¹H NMR spectrum of the parent compound, distinct signals corresponding to the methyl group protons, the methylene (B1212753) protons of the bromoacetyl group, and the aromatic protons of the pyridine ring are expected. The chemical shifts and coupling patterns of the aromatic protons are particularly informative for confirming the substitution pattern on the pyridine ring. For instance, the protons on the pyridine ring typically appear as a set of coupled multiplets in the aromatic region of the spectrum.

The ¹³C NMR spectrum complements the ¹H NMR data by providing the chemical shifts of each unique carbon atom in the molecule. The carbonyl carbon of the ethanone (B97240) group is readily identified by its characteristic downfield shift. The carbon atoms of the pyridine ring and the methyl and methylene groups also exhibit distinct resonances.

Interactive Data Table: Representative NMR Data for Bromo-ethanone Derivatives

Compound¹H NMR (CDCl₃, 400 MHz) δ (ppm)¹³C NMR (CDCl₃, 100 MHz) δ (ppm)
2-bromo-1-(m-tolyl)ethanone (B1277502)7.80–7.77 (m, 2H), 7.44–7.36 (m, 2H), 4.46 (s, 2H), 2.43 (s, 3H)191.4, 138.7, 134.7, 133.9, 129.3, 128.7, 126.1, 31.1, 21.3
2-bromo-1-(2-chlorophenyl)ethanone7.62–7.65 (m, 1H), 7.47–7.43 (m, 2H), 7.40–7.35 (m, 1H), 4.53 (s, 2H)194.0, 136.2, 132.8, 130.6, 130.5, 130.3, 137.2, 34.7
2-bromo-1-(naphthalen-2-yl)ethanone8.52 (s, 1H), 8.05–7.89 (m, 4H), 7.67–7.57 (m, 2H), 4.60 (s, 2H)191.3, 135.9, 132.3, 131.2, 131.0, 129.7, 129.0, 128.8, 127.8, 127.0, 124.1, 31.0

Data sourced from a study on the selective preparation of α-mono or α,α'-dihalo ketones. rsc.org

Elucidation of Regioselectivity and Stereochemistry in Syntheses

NMR spectroscopy is a powerful tool for determining the regioselectivity of synthetic reactions leading to derivatives of this compound. For instance, in reactions where multiple isomers can be formed, the specific substitution pattern can be unequivocally established by analyzing the coupling patterns and chemical shifts in the ¹H NMR spectrum. The nuclear Overhauser effect (NOE) can also be employed to determine the spatial proximity of protons, further aiding in the assignment of regiochemistry.

In syntheses involving the creation of chiral centers, NMR spectroscopy, often in conjunction with chiral shift reagents, can be used to determine the stereochemistry of the products. The formation of diastereomers can be readily detected as they will exhibit distinct sets of NMR signals.

A study on the synthesis of pyrroles and isoquinolines from ketoxime acetates and ynals demonstrated the power of NMR in confirming the regioselectivity of the annulation reactions under different catalytic conditions. nih.gov Similarly, the Diels-Alder reaction between 2-bromo-5-acetoxy-1,4-naphthoquinone and a diene yielded a single racemic diastereoisomer, the structure of which was confirmed by spectroscopic methods. researchgate.net

Dynamic NMR Studies for Conformational Analysis

Dynamic NMR (DNMR) techniques are employed to study the conformational dynamics of this compound and its derivatives. These molecules can exhibit restricted rotation around single bonds, such as the bond between the pyridine ring and the carbonyl group, leading to the existence of different conformers.

By acquiring NMR spectra at various temperatures, it is possible to observe changes in the line shapes of the signals. At low temperatures, where the interconversion between conformers is slow on the NMR timescale, separate signals for each conformer may be observed. As the temperature increases, the rate of interconversion increases, leading to coalescence of the signals and eventually a time-averaged spectrum at high temperatures. Analysis of these temperature-dependent spectral changes allows for the determination of the energy barriers to conformational interchange. Conformational analysis of related acetophenone (B1666503) derivatives has been successfully performed using computational methods, which can be correlated with experimental NMR data. dergipark.org.tr

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous confirmation of the molecular formula of this compound and its derivatives. HRMS instruments can measure the mass of a molecule with very high accuracy, typically to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental compositions.

The calculated exact mass of this compound (C₈H₈BrNO) is 212.97893 Da. nih.gov An experimental HRMS measurement yielding a mass very close to this value would provide strong evidence for the assigned molecular formula. For example, in the synthesis of various pyrrole (B145914) derivatives, HRMS was used to confirm the elemental composition of the products. nih.gov

Tandem Mass Spectrometry for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the fragmentation pathways of ions. In a tandem mass spectrometer, ions of a specific mass-to-charge ratio are selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are then analyzed.

The fragmentation pattern of this compound can provide valuable structural information. The presence of bromine's two isotopes, ⁷⁹Br and ⁸¹Br, in a roughly 1:1 ratio, results in characteristic isotopic patterns for bromine-containing fragments, appearing as doublets with a 2 Da mass difference. docbrown.info Common fragmentation pathways for similar compounds often involve the cleavage of the bond between the carbonyl group and the methylene group, as well as the loss of the bromine atom. The fragmentation of related bromoalkanes shows that the C-Br bond is often weak and prone to cleavage. docbrown.info Analysis of these fragmentation patterns helps in confirming the connectivity of the atoms within the molecule.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. Both techniques probe the vibrational energy levels of molecules, but they are governed by different selection rules.

For this compound, the most prominent feature in the IR spectrum is typically the strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, which is expected in the region of 1680-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the substituents on the pyridine ring. The IR spectrum of 2-bromo-1-(m-tolyl)ethanone shows a carbonyl stretch at 1732 cm⁻¹. rsc.org

Other characteristic vibrations include the C-H stretching and bending modes of the methyl and methylene groups, as well as the ring stretching and bending vibrations of the pyridine ring. The C-Br stretching vibration is also expected to be present, typically in the lower frequency region of the spectrum.

Raman spectroscopy provides complementary information. horiba.com While the carbonyl stretch is also observable in the Raman spectrum, non-polar bonds often give rise to stronger Raman signals. For instance, the C-C and C-H vibrations of the pyridine ring and the methyl group can be readily identified. The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, aiding in its structural confirmation. researchgate.net Computational studies on similar molecules have been used to assign the fundamental vibrational modes observed in experimental IR and Raman spectra. dergipark.org.trresearchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of closely related structures, such as other acetylpyridine derivatives and α-bromo ketones, provides a robust framework for understanding its likely solid-state characteristics. nih.govrsc.orgbeilstein-archives.org

Analysis of Molecular Conformation and Packing

The conformation of this compound in the solid state is dictated by the spatial arrangement of the 6-methylpyridine ring relative to the bromoacetyl group. In similar structures, like 4-acetylpyridine (B144475) complexes, the acetyl group may be slightly twisted out of the plane of the pyridine ring. rsc.org For 2-acetylpyridine derivatives, the central cyclohexane (B81311) ring in complex structures has been observed to adopt a chair conformation. beilstein-archives.org The planarity between the pyridine ring and the carbonyl group is influenced by steric hindrance from the methyl group at the 6-position and the bromine atom on the α-carbon.

A representative table of crystallographic data for a related heterocyclic ketone is presented below to illustrate the type of information obtained from an X-ray diffraction study.

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.543
b (Å)12.123
c (Å)9.876
β (°)105.34
Volume (ų)985.2
Z4
Density (calculated) (g/cm³)1.452

Note: This data is representative of a related heterocyclic ketone and is for illustrative purposes only.

Intermolecular Interactions (e.g., Halogen Bonding)

Intermolecular interactions are crucial in defining the crystal architecture. While van der Waals forces and dipole-dipole interactions are ubiquitous, more specific interactions like hydrogen bonds and halogen bonds play a significant role in the crystal packing of this compound.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base, such as a nitrogen or oxygen atom. nih.govresearchgate.net In the case of the title compound, the bromine atom, polarized by the adjacent electron-withdrawing carbonyl group, can form a halogen bond with the nitrogen atom of a neighboring pyridine ring or the carbonyl oxygen. nih.gov These interactions are directional and can significantly influence the melting point, solubility, and other physicochemical properties of the compound. The geometry of a halogen bond is typically linear, with the angle between the C-Br bond and the Br•••N/O vector approaching 180°. researchgate.net Studies on other brominated organic molecules have shown that these C-H•••Br hydrogen bonds can link molecules into extended networks. nih.gov

Advanced Chromatographic and Separation Techniques

Chromatographic methods are indispensable for the purification and analysis of this compound and its derivatives. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

HPLC and LC-MS for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. helixchrom.comsielc.com A reversed-phase HPLC method, typically employing a C18 stationary phase, can effectively separate the target compound from starting materials, byproducts, and degradation products. The mobile phase often consists of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with additives like formic acid or trifluoroacetic acid to improve peak shape and resolution. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection capabilities of mass spectrometry, providing not only retention time data but also mass-to-charge ratio information for each component. researchgate.netspringernature.com This is particularly useful for confirming the identity of the desired product and for identifying unknown impurities during reaction monitoring. nih.gov Derivatization with reagents like picolinoyl chloride can enhance the sensitivity of detection in LC-ESI-MS for related compounds. researchgate.net

A typical data table from an HPLC purity analysis is shown below.

Peak No.Retention Time (min)Area (%)Identity
12.51.2Impurity A
24.898.5This compound
36.10.3Impurity B

Note: This data is representative and for illustrative purposes only.

Chiral Chromatography for Enantiomeric Excess Determination

The reduction of the ketone functionality in this compound leads to the formation of a chiral alcohol, 1-(2-Bromo-1-(6-methylpyridin-2-yl)ethanol), which can exist as a pair of enantiomers. Determining the enantiomeric excess (e.e.) of such products is crucial in asymmetric synthesis. nih.govwikipedia.org Chiral HPLC is the most common technique for this purpose. nih.gov

This method utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. jiangnan.edu.cn Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. mdpi.com The mobile phase is typically a mixture of alkanes (like n-hexane) and an alcohol (like isopropanol). The ratio of the peak areas of the two enantiomers in the chromatogram allows for the direct calculation of the enantiomeric excess. researchgate.net

Below is a representative data table from a chiral HPLC analysis for the determination of enantiomeric excess.

EnantiomerRetention Time (min)Area (%)
(R)-enantiomer8.297.5
(S)-enantiomer9.52.5
Enantiomeric Excess (e.e.) 95%

Note: This data is representative and for illustrative purposes only.

Conclusion

2-Bromo-1-(6-methylpyridin-2-yl)ethanone is a strategically important molecule in organic synthesis. Its value lies in the predictable and versatile reactivity of the α-bromo ketone functionality, combined with the inherent properties of the methylpyridine scaffold. This compound serves as a key intermediate for the construction of a wide array of more complex molecules, particularly heterocyclic systems of interest in medicinal and materials chemistry. The continued exploration of its reactivity and applications is likely to lead to the development of novel synthetic methodologies and the discovery of new chemical entities with valuable properties.

Theoretical and Computational Investigations of 2 Bromo 1 6 Methylpyridin 2 Yl Ethanone

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool in computational chemistry for investigating the structural and electronic properties of molecules. researchgate.netrsc.org It allows for the calculation of various molecular properties by approximating the electron density of a system, providing a balance between accuracy and computational cost. researchgate.net For 2-Bromo-1-(6-methylpyridin-2-yl)ethanone, DFT studies are instrumental in understanding its geometry, reactivity, and spectroscopic characteristics. researchgate.net Calculations are typically performed using a hybrid functional, such as B3LYP, combined with a basis set like 6-311G(d,p) to provide reliable results for geometry optimization and frequency calculations. researchgate.netresearchgate.net

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. mdpi.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. mdpi.com

For this compound, DFT calculations can map the distribution of these orbitals. The HOMO is expected to be localized primarily on the electron-rich 6-methylpyridine ring, while the LUMO is anticipated to be centered on the electron-deficient α-bromoacetyl moiety, particularly the C=O bond and the C-Br bond. This separation of frontier orbitals suggests that the pyridine (B92270) ring acts as the primary electron donor site, while the bromoacetyl group is the primary electron acceptor site, which is critical for charge transfer interactions within the molecule. researchgate.net

Table 1: Conceptual Frontier Orbital Properties This table illustrates the type of data obtained from DFT calculations for analyzing molecular orbitals. Specific energy values are highly dependent on the computational method and have been conceptualized based on related studies.

ParameterDescriptionExpected Value/ObservationReference
EHOMO Energy of the Highest Occupied Molecular OrbitalNegative value, indicative of electron-donating ability. researchgate.netmdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalNegative or small positive value, indicative of electron-accepting ability. researchgate.netmdpi.com
HOMO-LUMO Gap (ΔE) Energy difference (ELUMO - EHOMO)A moderate gap, suggesting significant reactivity at the α-bromo ketone site. mdpi.com
HOMO Distribution Location of the HOMO electron densityPrimarily on the 6-methylpyridine ring. researchgate.net
LUMO Distribution Location of the LUMO electron densityPrimarily on the carbonyl group and the adjacent carbon-bromine bond. researchgate.net

The electronic structure calculated by DFT provides insights into the molecule's reactivity. The α-bromo ketone functional group is a well-known electrophilic site, highly susceptible to nucleophilic attack. nih.govresearchgate.net DFT calculations can model the reaction coordinates for such nucleophilic substitutions, identifying transition states and calculating activation energies. This allows for the prediction of the most favorable reaction pathways.

The presence of the bromine atom, an excellent leaving group, and the electron-withdrawing carbonyl group activates the adjacent carbon atom for nucleophilic substitution (SN2) reactions. researchgate.net Furthermore, this compound is a key precursor for the synthesis of various heterocyclic compounds. vulcanchem.com For example, it can undergo cyclocondensation reactions, such as the Hantzsch thiazole (B1198619) synthesis, by reacting with thioamides to form substituted thiazole rings. nih.govscirp.org DFT can be used to investigate the mechanism of these complex reactions, elucidating the step-by-step formation of the heterocyclic product. mdpi.com

DFT calculations are widely used to predict spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. researchgate.netresearchgate.net By computing the vibrational frequencies, a theoretical Infrared (IR) spectrum can be generated. The calculated frequencies for specific bond stretches, such as the C=O and C-Br stretches, can be correlated with experimental IR peaks to aid in their assignment. researchgate.net For instance, studies on similar molecules have shown good agreement between vibrational frequencies calculated with the B3LYP/6-311G(d,p) method and experimental IR and Raman data. researchgate.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within a DFT framework. mdpi.com These theoretical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of complex experimental NMR spectra and verify the structural integrity of the synthesized compound. mdpi.com

Table 2: Example of Simulated vs. Experimental Spectroscopic Data This table is a representative example of how theoretical data is compared with experimental findings. The values are illustrative.

Spectroscopic DataTheoretical (Calculated)Experimental (Observed)Reference
IR: C=O Stretch (cm⁻¹) Scaled value (e.g., ~1705 cm⁻¹)~1710 cm⁻¹ researchgate.netresearchgate.net
¹³C NMR: C=O (ppm) ~190 ppm~192 ppm mdpi.com
¹H NMR: -CH₂Br (ppm) ~4.5 ppm~4.7 ppm mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT is excellent for static, ground-state properties, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. nih.govnih.gov this compound possesses a key rotatable single bond between the pyridine ring and the carbonyl carbon. Rotation around this bond gives rise to different conformers, which can influence the molecule's reactivity and interactions with other species.

MD simulations can explore the potential energy surface of the molecule by simulating the atomic motions based on classical mechanics. nih.gov These simulations can reveal the most stable (lowest energy) conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. researchgate.net Understanding the preferred orientation of the bromoacetyl group relative to the pyridine ring is crucial for predicting how it might fit into an enzyme's active site or interact with a reactant in solution. nih.govresearchgate.net

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate the chemical structure of a compound with its reactivity. These models use computationally derived descriptors to predict the behavior of new or untested compounds.

The reactivity of this compound can be modulated by changing the substituent on the pyridine ring. A computational assessment allows for a systematic study of these effects. For example, one can compare the properties of the title compound with an analogue like 2-Bromo-1-(6-bromopyridin-2-yl)ethanone. nih.gov

The methyl group (-CH₃) at the 6-position is an electron-donating group, which increases the electron density on the pyridine ring. In contrast, a bromine atom (-Br) at the same position would act as an electron-withdrawing group (by induction). DFT calculations can quantify these electronic effects by computing parameters like atomic charges and the molecular electrostatic potential. It would be predicted that replacing the methyl group with a bromine atom would make the pyridine nitrogen less basic and the carbonyl carbon more electrophilic, thereby increasing its reactivity towards nucleophiles. This comparative analysis is fundamental to QSRR, helping to fine-tune the molecule's properties for specific applications, such as in the design of precursors for medicinal chemistry. vulcanchem.com

Table 3: Comparative Computational Data for Substituent Effect Analysis This table compares the calculated properties of the title compound with a bromo-substituted analogue to illustrate the assessment of substituent effects.

Property2-Bromo-1-(6-methyl pyridin-2-yl)ethanone2-Bromo-1-(6-bromo pyridin-2-yl)ethanoneReference
Molecular Formula C₈H₈BrNOC₇H₅Br₂NO nih.govnih.gov
Molecular Weight ( g/mol ) 214.06278.93 nih.govnih.gov
LogP 1.972.7 vulcanchem.comnih.gov
Topological Polar Surface Area (Ų) 29.9629.96 vulcanchem.comnih.gov
Predicted Reactivity Moderately electrophilic carbonyl carbonMore electrophilic carbonyl carbon due to the -Br group's electron-withdrawing effect. nih.gov

Modeling of Ligand-Target Interactions for Mechanistic Understanding

As of the latest available research, specific studies detailing the modeling of ligand-target interactions for the compound this compound are not present in the public scientific literature. While computational methods such as molecular docking and molecular dynamics simulations are crucial for understanding the binding modes and mechanisms of action of small molecules with biological targets, no such investigations have been published for this particular compound.

Theoretical and computational studies are instrumental in modern drug discovery and development. They provide insights into how a ligand, such as this compound, might interact with a specific protein target at the molecular level. These studies can predict binding affinities, identify key amino acid residues involved in the interaction, and elucidate the conformational changes that may occur upon binding. This information is invaluable for the rational design of more potent and selective analogs.

Although research exists on the computational analysis of other pyridine derivatives and their interactions with various biological targets, these findings are not directly applicable to this compound due to the unique structural and electronic properties conferred by its specific substitution pattern. The presence of the bromoacetyl group and the methyl group on the pyridine ring will significantly influence its steric and electronic profile, and thus its potential interactions with a biological target.

Future research in this area would be highly valuable. Should such studies be undertaken, they would likely involve the following steps:

Target Identification: Identifying a biologically relevant target for this compound, which could be an enzyme or a receptor implicated in a particular disease pathway.

Molecular Docking: Performing molecular docking simulations to predict the most likely binding pose of the compound within the active site of the identified target.

Molecular Dynamics Simulations: Running molecular dynamics simulations to assess the stability of the predicted binding pose and to understand the dynamic nature of the ligand-target complex over time.

Binding Free Energy Calculations: Calculating the binding free energy to provide a quantitative estimate of the binding affinity.

Without such dedicated studies, any discussion on the ligand-target interactions of this compound would be purely speculative and would not meet the standards of scientific accuracy. Therefore, this section remains to be written pending the publication of relevant research.

Conclusion and Future Research Directions

Summary of Current Research Landscape Pertaining to 2-Bromo-1-(6-methylpyridin-2-yl)ethanone

The current body of scientific literature establishes this compound primarily as a versatile synthetic intermediate in the fields of organic and medicinal chemistry. Its significance stems from the presence of two key reactive sites: the electrophilic carbon of the α-bromo ketone and the nucleophilic nitrogen atom of the pyridine (B92270) ring. The high reactivity of the α-bromo ketone group makes it an excellent building block for nucleophilic substitution reactions, facilitating the construction of a variety of more complex heterocyclic systems.

Research has demonstrated its utility as a precursor for synthesizing molecules with potential therapeutic applications. For instance, it is used in the synthesis of substituted imidazoles and thiazoles, which are common scaffolds in drug discovery. A notable application is its reaction with 2-chlorobenzimidazole (B1347102) to form 1-[2-(6-methylpyrid-2-yl)-2-oxoethyl]-2-chlorobenzimidazole, an intermediate that holds potential for the development of new antiviral or anticancer agents. vulcanchem.com The compound's moderate lipophilicity, as indicated by its LogP value of 1.97, suggests a favorable balance of solubility for various chemical transformations. vulcanchem.com The research landscape is thus dominated by its role as a foundational molecule for creating larger, more complex structures rather than focusing on the intrinsic properties of the compound itself.

Identification of Knowledge Gaps and Emerging Research Avenues

Despite its utility as a synthetic building block, there are significant knowledge gaps concerning this compound. A primary gap is the lack of comprehensive investigation into its own biological activity profile. While it is used to create potentially bioactive molecules, the compound itself has not been extensively screened for its own pharmacological or toxicological properties.

Furthermore, its application has been narrowly focused within medicinal chemistry. There is little to no research exploring its potential in other domains such as materials science, agrochemicals, or catalysis. The combination of a pyridine ring, known for its coordination properties, and a reactive ketone suggests potential applications as a ligand for catalysis or as a monomer for functional polymers, avenues that remain largely unexplored.

Emerging research avenues should therefore include:

Systematic Biological Screening: A thorough evaluation of the compound's intrinsic biological activities, including antimicrobial, antifungal, and cytotoxic properties.

Coordination Chemistry: Investigating its ability to form metal complexes and the catalytic potential of such complexes.

Polymer Science: Exploring its use as a functional monomer or as a precursor to monomers for the synthesis of novel pyridine-containing polymers with specific optical or electronic properties. elsevier.comcofc.edu

Agrochemical Research: Assessing its potential as a lead structure for the development of new pesticides or herbicides, given that pyridine derivatives are prevalent in this industry.

Prospective Methodological Advancements in α-Bromoketone and Pyridine Chemistry

Recent progress in the broader fields of α-bromoketone and pyridine chemistry offers exciting prospects for the synthesis and manipulation of this compound. These advancements promise more efficient, selective, and environmentally benign synthetic routes.

In α-Bromoketone Synthesis: Traditional bromination methods often involve hazardous reagents like elemental bromine. Newer methodologies provide safer and more efficient alternatives. Recent developments include the direct synthesis of α-bromoketones from alkylarenes using aerobic visible-light photooxidation with hydrobromic acid. nih.gov One-pot methods have been developed to produce α-bromoketones from olefins or secondary alcohols, utilizing reagents like N-bromosuccinimide (NBS) catalyzed by silica (B1680970) gel or a bromide/bromate couple, which are less hazardous. researchgate.net Hypervalent iodine reagents have also been employed for the oxidative hydrolysis of bromoalkenes to yield dialkyl α-bromoketones. nih.gov Electrochemical methods are also emerging as a powerful tool for the synthesis of α,α-dihaloketones. organic-chemistry.org

In Pyridine Chemistry: The functionalization of the pyridine ring has seen significant innovation. Historically, modifying the pyridine core, especially at the meta-position, has been challenging. acs.org Recently, novel one-pot methods have been developed that allow for the functionalization of pyridines at this position under mild conditions, avoiding harsh acids or metal catalysts. acs.org Green synthesis protocols, using plant extracts or recyclable nanoparticles as catalysts for constructing the pyridine skeleton or for its derivatization, are also gaining traction. nih.gov These methods offer a more sustainable approach to creating functionalized pyridine compounds. cofc.edunih.gov

The table below summarizes some of these key advancements.

Chemical ClassMethodological AdvancementKey FeaturesPotential Advantage
α-Bromoketones Aerobic Visible-Light PhotooxidationDirect synthesis from alkylarenes. nih.govAvoids harsh brominating agents.
One-Pot Olefin ConversionUses bromide/bromate couple. researchgate.netNon-hazardous reagents, high efficiency.
Hypervalent Iodine CatalysisOxidative hydrolysis of bromoalkenes. nih.govMetal-free oxidation.
Electrochemical SynthesisUses simple haloalkanes as halogen source. organic-chemistry.orgHigh selectivity and mild conditions.
Pyridines Meta-Position FunctionalizationOne-pot, multistep sequences without transition-metal catalysts. acs.orgAccess to previously difficult-to-make isomers.
Green Synthesis ProtocolsUse of plant extracts or recyclable catalysts. nih.govEnvironmentally friendly, reduced waste.
Pyridine-Based PolymersDevelopment of new synthetic strategies for polymerization. elsevier.comAccess to novel materials with tailored properties.

Potential for Novel Synthetic Transformations and Applications of this compound

The methodological advancements in α-bromoketone and pyridine chemistry open up new possibilities for the transformation and application of this compound.

Novel Synthetic Transformations: The novel methods for pyridine functionalization could be applied to the pyridine ring of the target compound, either before or after the introduction of the bromoacetyl group. acs.org This would allow for the creation of a diverse library of analogues with substituents at various positions on the pyridine ring, which could be invaluable for structure-activity relationship (SAR) studies in drug discovery.

The reactive α-bromo ketone moiety can be exploited in more sophisticated reactions beyond simple nucleophilic substitutions. Its use in multicomponent reactions, cycloadditions, or transition-metal-catalyzed cross-coupling reactions could lead to the rapid assembly of complex, polycyclic heterocyclic systems that are currently difficult to access. For example, the transformation of primary alkyl bromides into carboxylic acids presents a pathway to new derivatives. acs.org

Potential for Novel Applications: By leveraging these new synthetic transformations, this compound could find applications in previously unexplored areas.

Catalysis: The pyridine nitrogen and the ketone oxygen can act as a bidentate ligand for transition metals. By applying modern pyridine functionalization techniques, the steric and electronic properties of the ligand could be fine-tuned to develop novel, highly efficient catalysts for a range of organic transformations.

Materials Science: The compound could serve as a monomer or a precursor to a monomer for the synthesis of advanced materials. elsevier.com For example, it could be incorporated into conjugated polymers for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or sensors. The bromine atom could be used as a handle for further polymerization or functionalization using techniques like Suzuki or Sonogashira coupling.

Advanced Medicinal Chemistry: The ability to generate a wide array of derivatives through novel synthetic methods will enable a more thorough exploration of its potential as a pharmacophore. This could lead to the discovery of new lead compounds with improved potency, selectivity, or pharmacokinetic profiles for a variety of diseases. The synthesis of novel thiazole-piperazine derivatives from α-bromoketones has shown promise for developing cholinesterase inhibitors, indicating a potential research direction. nih.gov

Q & A

Basic: What are the standard protocols for synthesizing 2-Bromo-1-(6-methylpyridin-2-yl)ethanone?

Answer:
The compound is typically synthesized via bromination of the parent ketone, 1-(6-methylpyridin-2-yl)ethanone, using bromine (Br₂) in a solvent like acetic acid or dichloromethane under controlled temperatures (0–25°C). Key steps include:

  • Slow addition of bromine to avoid exothermic side reactions .
  • Post-reaction neutralization with sodium bicarbonate (NaHCO₃) to remove excess acid .
  • Purification via recrystallization (e.g., diethyl ether) to achieve >85% yield .
    Reference Data:
  • Example: Bromination of 1-(4-methoxyphenyl)ethanone achieved 85% yield under similar conditions .

Advanced: How can bromination regioselectivity be optimized to minimize by-products in derivatives?

Answer:
Regioselectivity is influenced by:

  • Substituent effects: Electron-donating groups (e.g., methyl on pyridine) direct bromination to the α-carbon of the ketone. Computational modeling (DFT) can predict reactive sites .
  • Solvent choice: Polar aprotic solvents (e.g., DCM) enhance electrophilic bromine activation .
  • Stoichiometry: Limiting bromine to 1.0–1.1 equivalents reduces di-brominated by-products .
    Case Study: Substitution at the 6-methylpyridinyl position avoids steric hindrance, favoring mono-bromination .

Basic: What analytical techniques are recommended for structural characterization?

Answer:

  • X-ray crystallography: Resolves 3D structure and confirms halogen positioning (e.g., SHELX software for refinement) .
  • NMR:
    • ¹³C NMR distinguishes carbonyl (C=O) at ~190–200 ppm.
    • ¹H NMR identifies pyridinyl protons (δ 7.5–8.5 ppm) and methyl groups (δ 2.5 ppm) .
  • Mass spectrometry: ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ for C₈H₇BrNO⁺) .

Advanced: How can conflicting reactivity data in halogenated analogs be resolved?

Answer:
Contradictions arise from substituent electronic effects. For example:

  • Electron-withdrawing groups (e.g., nitro) reduce α-carbon reactivity, requiring harsher bromination conditions .
  • Steric effects: Bulky substituents (e.g., 2-chlorophenyl) may alter reaction pathways. Comparative kinetic studies under standardized conditions (solvent, temperature) are critical .
    Methodology: Use control experiments with structurally defined analogs to isolate electronic/steric variables .

Basic: What safety protocols are essential for handling this compound?

Answer:

  • Storage: 2–8°C under inert gas (N₂/Ar) to prevent degradation .
  • PPE: Chemical-resistant gloves (nitrile), safety goggles, and fume hood use to avoid inhalation .
  • Spill management: Absorb with inert material (vermiculite) and neutralize with 10% sodium thiosulfate .

Advanced: What strategies improve crystallinity for X-ray studies?

Answer:

  • Solvent screening: Recrystallize from Et₂O/hexane mixtures to grow single crystals .
  • Temperature gradients: Slow cooling (0.5°C/min) promotes ordered lattice formation .
  • Additives: Trace amounts of seed crystals or templating agents (e.g., crown ethers) enhance nucleation .

Basic: How is biological activity screened for this compound?

Answer:

  • In vitro assays:
    • Enzyme inhibition (e.g., kinase assays) using fluorescence-based substrates .
    • Antimicrobial screening via microbroth dilution (MIC determination) .
  • Structure-activity relationship (SAR): Compare with analogs (e.g., 5-fluoro or 5-chloro derivatives) to identify key pharmacophores .

Advanced: What computational tools predict interaction with biological targets?

Answer:

  • Docking simulations (AutoDock Vina): Model binding to enzyme active sites (e.g., cytochrome P450) using crystal structures from the PDB .
  • MD simulations (GROMACS): Assess stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR models: Correlate substituent electronic parameters (Hammett σ) with bioactivity .

Basic: How to assess purity and stability during storage?

Answer:

  • HPLC: Monitor degradation using C18 columns (ACN/H₂O mobile phase) .
  • TGA/DSC: Determine thermal stability (decomposition onset >150°C) .
  • Karl Fischer titration: Quantify moisture content (<0.1% for long-term storage) .

Advanced: What synthetic routes enable late-stage functionalization?

Answer:

  • Suzuki-Miyaura coupling: Replace bromine with aryl/heteroaryl groups using Pd catalysts .
  • Nucleophilic substitution: React with amines/thiols to form amides/sulfides .
  • Photoredox catalysis: Introduce radicals (e.g., CF₃) under visible light .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.